molecular formula C30H47N7O7 B1668126 Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine CAS No. 118573-63-0

Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine

Cat. No. B1668126
M. Wt: 617.7 g/mol
InChI Key: GTQQKXRRRJAIHI-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is a bioactive chemical . It has a molecular weight of 617.74 and its molecular formula is C30H47N7O7 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared as room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is complex due to the presence of multiple amino acids. The structure can be analyzed using techniques such as NMR, elemental analysis, and IR spectroscopic analysis .


Chemical Reactions Analysis

The chemical reactions involving Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine are complex due to the presence of multiple reactive groups. For instance, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Physical And Chemical Properties Analysis

The physical and chemical properties of Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine can be inferred from similar compounds. For instance, Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Peptide Analogs and Derivatives : Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is utilized in the synthesis of various peptide analogs. For instance, tert-butyloxycarbonyl derivatives have been synthesized for biological studies, showing potential in the development of peptides with specified functions (Balaspiri et al., 1982).

  • Peptide Synthesis for Biological Activity Studies : It's used in the synthesis of peptides related to hormone structures like corticotropin. The specific structuring and modification of peptides play a crucial role in studying their biological activities (Otsuka et al., 1966).

  • Stabilization and Enhancement in Peptide Synthesis : Chemical modifications using butyloxycarbonyl groups can stabilize certain enzymes used in peptide synthesis. This enhances the yield and efficiency of the synthesis process (Murphy & O Fágáin, 1998).

Applications in Molecular Biology and Biochemistry

  • DNA Binding and Photobinding Studies : Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine has been used to study the binding affinity to DNA, particularly in cases where DNA is modified, providing insights into nucleic acid-peptide interactions (Morlière et al., 1986).

  • Investigation of Peptide-DNA Interactions : Its derivatives have been employed to understand the interactions between peptides and DNA, which is fundamental in the study of genetic material and its manipulation (Gatto et al., 1996).

Biomedical Research

  • Development of Peptide-Based Therapeutics : Derivatives of butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine have been researched for their potential in creating peptide-based therapeutics, particularly in the realm of hormone and enzyme mimetics (Martinez et al., 1984).

  • Peptide Synthesis for Drug Development : The compound is significant in the synthesis of peptides that have applications in drug development, especially in the synthesis of hormone analogs and understanding their interactions (Yamashiro & Li, 2009).

Polymer and Material Science

  • Synthesis of Polypeptides : It's used in the synthesis of polypeptides containing lysine and other amino acids, which are crucial in the development of biomaterials and polymers (Rydon et al., 1966).

  • Triblock Copolypeptide Synthesis : The compound plays a role in the synthesis of triblock copolypeptides, which are essential in creating new materials with specific properties for potential applications in biotechnology and materials science (Heller et al., 2015).

Safety And Hazards

Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine is for research use only and not for human or veterinary or therapeutic use . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N7O7/c1-30(2,3)44-29(43)37-22(12-6-8-14-31)27(40)36-24(16-19-17-33-21-11-5-4-10-20(19)21)26(39)34-18-25(38)35-23(28(41)42)13-7-9-15-32/h4-5,10-11,17,22-24,33H,6-9,12-16,18,31-32H2,1-3H3,(H,34,39)(H,35,38)(H,36,40)(H,37,43)(H,41,42)/t22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQQKXRRRJAIHI-HJOGWXRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922715
Record name N~2~-{6-(4-Aminobutyl)-4,7,10,13-tetrahydroxy-9-[(1H-indol-3-yl)methyl]-2,2-dimethyl-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine

CAS RN

118573-63-0
Record name Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{6-(4-Aminobutyl)-4,7,10,13-tetrahydroxy-9-[(1H-indol-3-yl)methyl]-2,2-dimethyl-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-ylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Reactant of Route 2
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Reactant of Route 3
Reactant of Route 3
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Reactant of Route 4
Reactant of Route 4
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Reactant of Route 5
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine
Reactant of Route 6
Reactant of Route 6
Butyloxycarbonyl-lysinyl-tryptophyl-glycyl-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.